

1-Chloroisoquinolin-6-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023

[Get Quote](#)

An In-depth Technical Guide to **1-Chloroisoquinolin-6-amine**

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-Chloroisoquinolin-6-amine** (CAS No. 347146-33-2). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic and logical workflows. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and **1-Chloroisoquinolin-6-amine** serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide consolidates available data to facilitate its use in research and development.

Core Chemical Properties

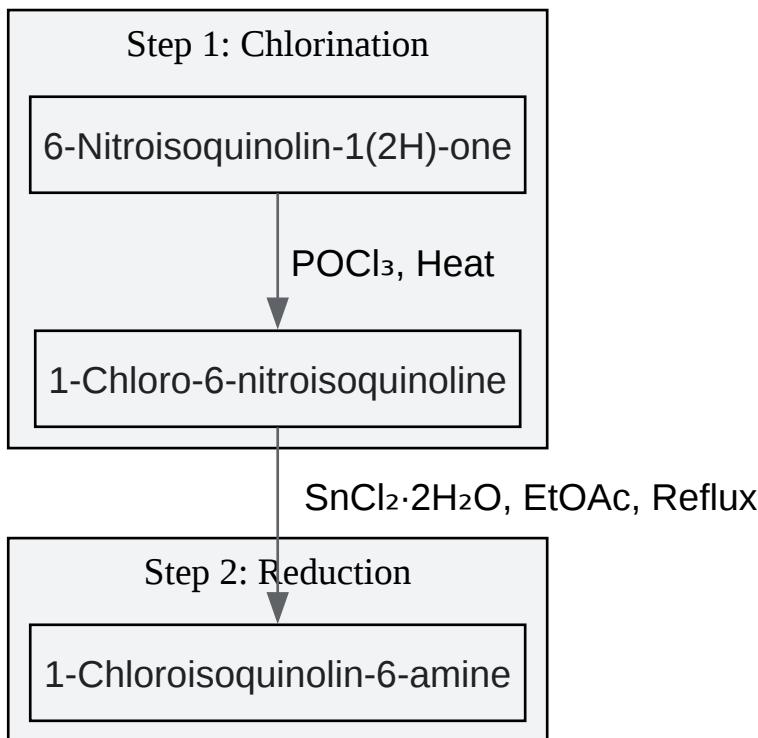
1-Chloroisoquinolin-6-amine is a substituted heterocyclic aromatic compound. The presence of a reactive chlorine atom at the 1-position and a nucleophilic amino group at the 6-position makes it a valuable bifunctional building block in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of **1-Chloroisoquinolin-6-amine** are summarized below for quick reference.

Property	Value	Source
CAS Number	347146-33-2	[1]
Molecular Formula	C ₉ H ₇ CIN ₂	[1]
Molecular Weight	178.62 g/mol	[1]
Purity	≥97%	[1]
Appearance	Light yellow solid (typical for related compounds)	[2]
Storage Conditions	4°C, protect from light	[1]

Computational Data


Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.

Property	Value	Source
SMILES	NC1=CC2=C(C(Cl)=NC=C2)C =C1	[1]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[1]
logP	2.4704	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	0	[1]

Synthesis and Experimental Protocols

While a direct, published synthesis for **1-Chloroisquinolin-6-amine** is not readily available, a highly plausible and efficient synthetic route can be constructed based on established

methodologies for analogous isoquinolines. The most logical pathway involves the reduction of a 1-chloro-6-nitroisoquinoline precursor.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthetic pathway for **1-Chloroisoquinolin-6-amine**.

Protocol: Synthesis via Reduction of 1-Chloro-6-nitroisoquinoline

This protocol is adapted from the well-documented synthesis of the isomeric 1-chloro-5-aminoisoquinoline, which utilizes a standard stannous chloride reduction.[2]

Reaction: 1-chloro-6-nitroisoquinoline + $\text{SnCl}_2 \cdot 2\text{H}_2\text{O} \rightarrow$ **1-Chloroisoquinolin-6-amine**

Materials:

- 1-chloro-6-nitroisoquinoline (1.0 eq)
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (5.0 eq)

- Ethyl acetate (EtOAc), reagent grade
- Deionized water
- Sodium carbonate (Na₂CO₃), aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- A mixture of 1-chloro-6-nitroisoquinoline (1.0 eq), stannous chloride dihydrate (5.0 eq), and ethyl acetate is prepared in a round-bottom flask.[\[2\]](#)
- The flask is equipped with a reflux condenser and the mixture is stirred under a nitrogen atmosphere.[\[2\]](#)
- The reaction mixture is heated to reflux and maintained for approximately 3 hours.[\[2\]](#)
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, the mixture is carefully poured into ice-water.[\[2\]](#)
- The aqueous mixture is basified to a pH of ~10.0 with an aqueous sodium carbonate solution.[\[2\]](#)
- The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate.[\[2\]](#)
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[\[2\]](#)
- The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.[\[2\]](#)

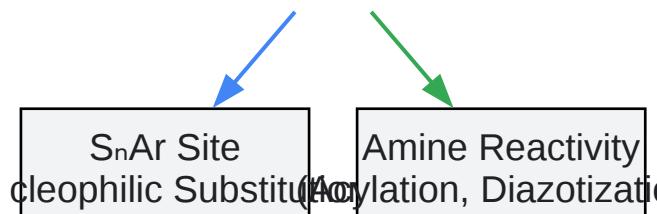
Purification:

- The resulting residue is purified by column chromatography on silica gel to yield the final product, **1-Chloroisoquinolin-6-amine**, as a light yellow solid.[2]

Analysis:

- The purified product should be characterized by LC-MS to confirm the molecular weight (expected M+1 peaks at m/z 179 and 181 due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes) and by NMR spectroscopy to confirm the structure.[2]

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Potential Applications

The dual functionality of **1-Chloroisoquinolin-6-amine** makes it a versatile intermediate for constructing more complex molecules. Its reactivity is primarily centered on the chloro and amino groups.

Reactivity Profile

- C1-Chloro Group: The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution ($S_N\text{Ar}$). This allows for the introduction of various functional groups by reacting it with amines, alcohols, thiols, or organometallic reagents.
- C6-Amino Group: The aromatic amine at the 6-position can undergo a wide range of classical reactions. These include acylation to form amides, alkylation, and diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. Aromatic amines are also key functional groups for forming Schiff bases or participating in cross-coupling reactions like the Buchwald-Hartwig amination.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the **1-Chloroisoquinolin-6-amine** scaffold.

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Substituted isoquinolines are known to exhibit a wide range of biological activities.

- **Kinase Inhibitors:** Many isoquinoline derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.^[3] The 6-aminoisoquinoline core can serve as a key pharmacophore for interacting with the hinge region of a kinase's ATP-binding pocket.^[4] The C1-chloro position provides a vector for introducing substituents that can target other regions of the enzyme to improve potency and selectivity.^[3]
- **Anticancer Agents:** Beyond kinase inhibition, isoquinoline derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.^[3] The specific substitution pattern of **1-Chloroisoquinolin-6-amine** makes it an attractive starting point for developing novel anticancer agents.
- **Other Potential Activities:** The broader quinoline and isoquinoline families of compounds have been investigated for antimicrobial, antiviral, and anti-inflammatory effects, suggesting that derivatives of **1-Chloroisoquinolin-6-amine** could be explored for these applications as well.^[3]

Safety and Handling

Based on related aromatic amines and chloro-substituted heterocycles, **1-Chloroisoquinolin-6-amine** should be handled with care. It is likely to be an irritant to the skin and eyes and may be harmful if swallowed.^{[5][6]} Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and by qualified individuals. The experimental protocols are based on analogous reactions and may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline, 1-chloro- | C9H6CIN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Chloroisoquinolin-6-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058023#1-chloroisoquinolin-6-amine-chemical-properties\]](https://www.benchchem.com/product/b058023#1-chloroisoquinolin-6-amine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com